molecular formula C21H38ClNO2 B2806421 N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride CAS No. 1189642-44-1

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride

Cat. No.: B2806421
CAS No.: 1189642-44-1
M. Wt: 371.99
InChI Key: JFTWXQLFEHMYJZ-UHFFFAOYSA-N
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Description

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride is a complex organic compound that features an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of adamantan-1-yl methanol, which is then reacted with 3-chloro-2-hydroxypropylamine under basic conditions to form the intermediate product. This intermediate is further reacted with N-methylcyclohexanamine in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the adamantane moiety .

Scientific Research Applications

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can disrupt viral replication or inhibit bacterial growth by targeting specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride is unique due to its specific structural features, which combine the adamantane moiety with a cyclohexanamine backbone. This combination enhances its lipophilicity and potential biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2.ClH/c1-22(19-5-3-2-4-6-19)13-20(23)14-24-15-21-10-16-7-17(11-21)9-18(8-16)12-21;/h16-20,23H,2-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTWXQLFEHMYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COCC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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